6-Phenoxynicotinaldehyde
Overview
Description
6-Phenoxynicotinaldehyde is an organic compound with the molecular formula C({12})H({9})NO(_{2}) It is characterized by a phenoxy group attached to a nicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenoxynicotinaldehyde typically involves the reaction of nicotinaldehyde with phenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic aromatic substitution, where the phenol acts as a nucleophile attacking the electrophilic carbon of the nicotinaldehyde.
Industrial Production Methods: While detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Phenoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products:
Oxidation: 6-Phenoxynicotinic acid.
Reduction: 6-Phenoxynicotinyl alcohol.
Substitution: Various substituted phenoxynicotinaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
6-Phenoxynicotinaldehyde has diverse applications across multiple scientific disciplines:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 6-Phenoxynicotinaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the phenoxy group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 6-Phenoxypyridine-3-carboxaldehyde
- 5-Formyl-2-phenoxypyridine
Comparison: 6-Phenoxynicotinaldehyde is unique due to the presence of both the phenoxy and nicotinaldehyde moieties, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and electrophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
6-phenoxypyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-6-7-12(13-8-10)15-11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPOQXNWJNVZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380132 | |
Record name | 6-Phenoxynicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173282-69-4 | |
Record name | 6-Phenoxynicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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